6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Description
6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring multiple heterocyclic structures, including imidazo[1,2-a]pyridine and piperazine rings
Properties
IUPAC Name |
6-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c23-15-9-14(18-16(24)19-15)21-7-5-20(6-8-21)10-12-11-22-4-2-1-3-13(22)17-12/h1-4,9,11H,5-8,10H2,(H2,18,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLDXZBNLWXEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions between appropriate precursors, such as pyridine derivatives and imidazole derivatives[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ...
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biochemical processes. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with biological systems could make it useful in the development of new drugs for treating diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may bind to a particular receptor or enzyme, inhibiting its activity and leading to therapeutic effects. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: : These compounds share the imidazo[1,2-a]pyridine core but may have different substituents or functional groups.
Piperazine derivatives: : These compounds contain the piperazine ring but may differ in their overall structure and functional groups.
Uniqueness
What sets 6-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione apart from similar compounds is its specific combination of heterocyclic structures and functional groups, which can lead to unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
